molecular formula C13H12F3NO2 B2560590 Oxiran-2-yl-[3-[3-(trifluoromethyl)phenyl]azetidin-1-yl]methanone CAS No. 2411313-05-6

Oxiran-2-yl-[3-[3-(trifluoromethyl)phenyl]azetidin-1-yl]methanone

Cat. No. B2560590
CAS RN: 2411313-05-6
M. Wt: 271.239
InChI Key: ABJXNZISSIMLDN-UHFFFAOYSA-N
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Description

The compound “Oxiran-2-yl-[3-[3-(trifluoromethyl)phenyl]azetidin-1-yl]methanone” appears to contain an oxirane ring (also known as an epoxide), a trifluoromethyl group, and an azetidine ring . These groups are common in many pharmaceuticals and could potentially exhibit a variety of pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its oxirane, trifluoromethyl, and azetidine groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The oxirane ring is highly reactive and could undergo reactions like ring-opening, while the trifluoromethyl group is generally quite stable .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Without more information, it’s difficult to speculate on the potential mechanisms of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential biological activity. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its mechanism of action, and assessment of its safety and potential therapeutic applications .

properties

IUPAC Name

oxiran-2-yl-[3-[3-(trifluoromethyl)phenyl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO2/c14-13(15,16)10-3-1-2-8(4-10)9-5-17(6-9)12(18)11-7-19-11/h1-4,9,11H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJXNZISSIMLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2CO2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Oxirane-2-carbonyl)-3-[3-(trifluoromethyl)phenyl]azetidine

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